

An In-depth Technical Guide to C562-1101 (XEN1101)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C562-1101

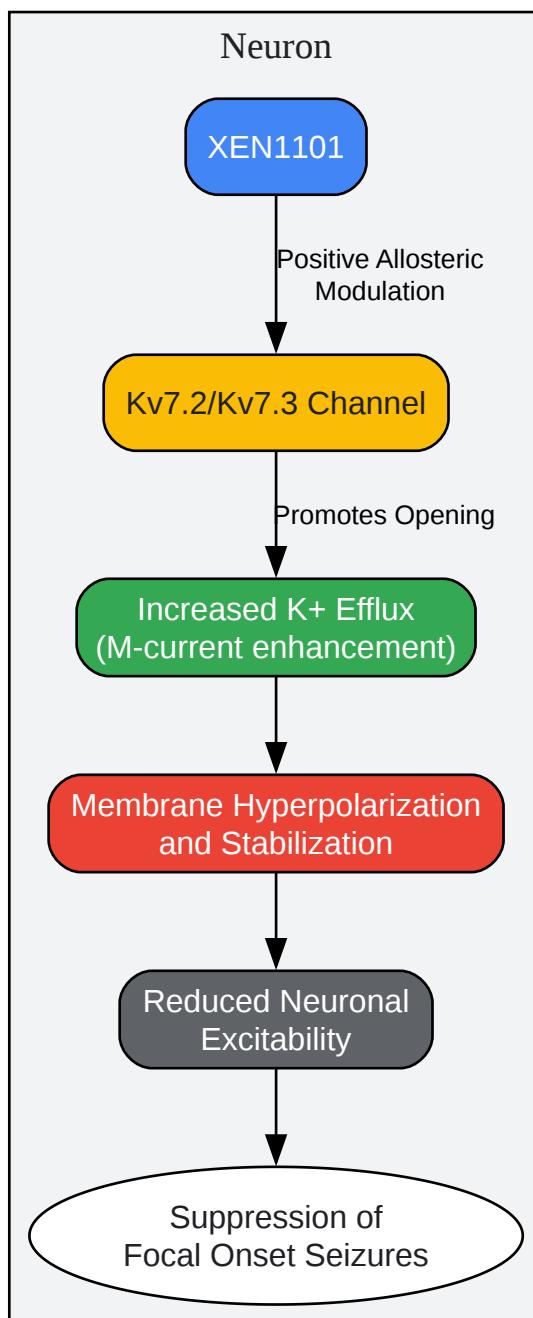
Cat. No.: B1668184

[Get Quote](#)

An Overview of a Novel Potassium Channel Modulator for Epilepsy Research

This technical guide provides a comprehensive overview of **C562-1101**, more commonly known as XEN1101 or by its chemical names Encukalner and Azetukalner. Developed for researchers, scientists, and professionals in drug development, this document details the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identification


XEN1101 is a novel, small-molecule, selective Kv7.2/Kv7.3 potassium channel opener.[\[1\]](#)[\[2\]](#) Its chemical identity is well-defined, distinguishing it from earlier generations of potassium channel modulators.

Identifier	Value
Systematic Name	N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide ^[3]
Synonyms	Encukalner, Azetukalner, XEN-1101 ^[3]
CAS Number	1009344-33-5 (free base) ^[3]
Chemical Formula	C23H29FN2O ^[3]
Molecular Weight	368.50 g/mol ^[3]
SMILES Code	CC(C) (C)CC(NC1=C(C)C=C(N2CC3=C(C=C(F)C=C3)CC2)C=C1C)=O ^[3]
InChI Code	InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27) ^[3]

Mechanism of Action: Targeting Neuronal Excitability

XEN1101 functions as a selective positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.^[3] These channels are crucial regulators of neuronal excitability.^[2] By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is the key mechanism for its anti-seizure activity.^[3] The activation of Kv7.2/Kv7.3 channels helps to counteract neuronal membrane depolarization, thereby limiting the hyperexcitability that leads to epileptic seizures.^[2]

Below is a diagram illustrating the proposed signaling pathway for XEN1101.

[Click to download full resolution via product page](#)

Proposed signaling pathway of XEN1101 in neurons.

Pharmacological and Clinical Data

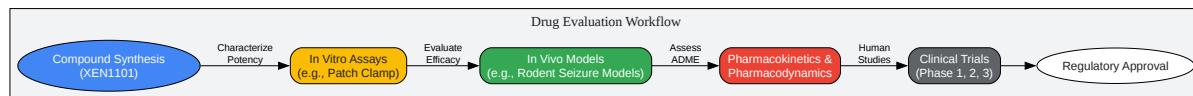
Preclinical and clinical studies have demonstrated the efficacy and potency of XEN1101.

Electrophysiological studies have quantified the potency of XEN1101 in activating Kv7 channels.

Assay	Target	EC50	Notes
Patch Clamp	Kv7.2/7.3	27 nM[4]	Approximately 22 times more potent than Retigabine (EC50 of 920 nM)[4]
Patch Clamp	Kv7.3/7.5	94 nM[4]	~4-fold selectivity for Kv7.2/7.3 over Kv7.3/7.5[4]
Patch Clamp	Kv7.4	113 nM[4]	~4-fold selectivity for Kv7.2/7.3 over Kv7.4[4]

The X-TOLE trial, a phase 2b study, evaluated the efficacy of XEN1101 as an adjunctive treatment for adults with focal epilepsy.[5] The primary endpoint was the reduction in monthly focal seizure frequency from baseline.

Treatment Group	Median Reduction in Monthly Focal Seizure Frequency	P-value vs. Placebo
XEN1101 25 mg (n=112)	52.8%	<0.001[5]
XEN1101 20 mg (n=51)	46.4%	<0.001[5]
XEN1101 10 mg (n=46)	33.2%	0.035[5]
Placebo	18.2%	-


Experimental Protocols

While specific, detailed internal protocols for the synthesis and evaluation of XEN1101 are proprietary, the methodologies employed are standard in pharmaceutical research.

The potency and selectivity of XEN1101 were likely determined using whole-cell patch-clamp electrophysiology on cell lines (e.g., HEK cells) stably expressing different subtypes of Kv7 channels.

- Objective: To measure the effect of XEN1101 on the voltage-dependent activation of Kv7 channels.
- General Procedure:
 - Cells expressing the target Kv7 channel subtype are cultured on coverslips.
 - A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.
 - The patch of membrane under the pipette tip is ruptured to allow electrical access to the cell interior (whole-cell configuration).
 - Voltage steps are applied to the cell to elicit potassium currents through the Kv7 channels.
 - XEN1101 is applied at various concentrations to the external solution bathing the cells.
 - The enhancement of the potassium current at different voltages and drug concentrations is measured.
 - The half-maximal effective concentration (EC50) is calculated by fitting the concentration-response data to a logistical equation.

The following diagram outlines a typical experimental workflow for evaluating a compound like XEN1101.

[Click to download full resolution via product page](#)

Generalized workflow for the development of XEN1101.

Pharmacokinetics

XEN1101 exhibits pharmacokinetic properties that support once-daily oral dosing without the need for titration.^[1] It has a long terminal elimination half-life of approximately 10 days.^[1] The primary route of metabolism is through the cytochrome P450 3A4 (CYP3A4) isozyme.^[1]

Conclusion

C562-1101 (XEN1101) is a potent and selective Kv7.2/Kv7.3 potassium channel opener with a well-defined chemical structure and mechanism of action. Clinical data from the X-TOLE trial have demonstrated its significant, dose-dependent efficacy in reducing focal-onset seizures in adults. Its favorable pharmacokinetic profile and novel mechanism of action make it a promising candidate for the treatment of epilepsy.^{[1][5]} Further research and clinical development are ongoing to fully establish its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to C562-1101 (XEN1101)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668184#what-is-the-chemical-structure-of-c562-1101>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com